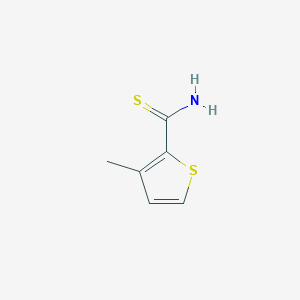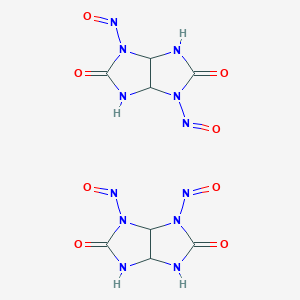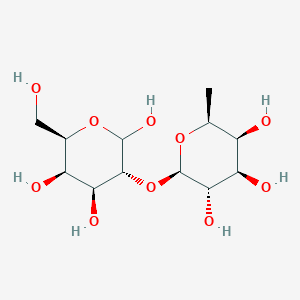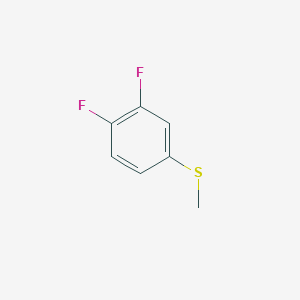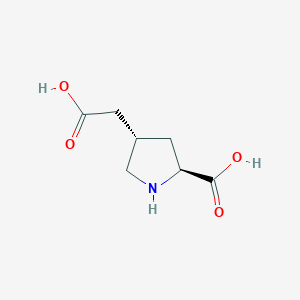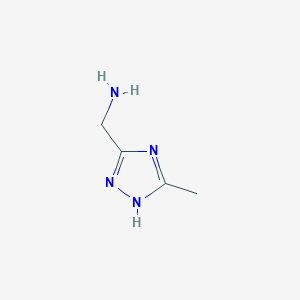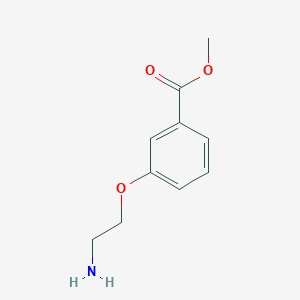
1-Cyclohexyl-3-(4-hydroxyphenyl)urea
Vue d'ensemble
Description
1-Cyclohexyl-3-(4-hydroxyphenyl)urea (CHU) is a synthetic organic compound with a wide range of applications in research and industry. It is a white, crystalline solid that is soluble in water, alcohol, and other organic solvents. CHU has been used in a variety of applications, including medicinal chemistry, pharmaceuticals, and biochemistry.
Applications De Recherche Scientifique
Chemical Transformations and Reactivity
1-Cyclohexyl-3-(4-hydroxyphenyl)urea has been involved in various chemical transformations. For example, the study of the reactivity of 2-cyclohexenones with urea under different conditions revealed the formation of diverse compounds, including 1-hydroxy-4-methyl-7-phenyl derivatives and 1-methyl-4-ureido-2,4-diazabicyclo[3.3.1]nonan-3-ones. These findings demonstrate the compound's versatility in chemical reactions, particularly in the formation of complex bicyclic structures (Wendelin & Kern, 1979).
Metabolic Studies
In metabolic studies, this compound has been observed as a metabolite in the liver microsomal metabolism of related compounds. This indicates its relevance in biological processes and metabolic pathways, particularly in the context of its transformation and interaction with enzymes like cytochrome P-450 (May et al., 1979).
Medicinal Chemistry
In medicinal chemistry, compounds structurally related to this compound have been synthesized and evaluated for their pharmacological properties. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, highlighting the potential of such compounds in therapeutic applications (Vidaluc et al., 1995).
Enzymatic Transformation Studies
Studies on the transformation of N′,N′-dimethyl-N-(hydroxyphenyl)ureas by laccase from the fungus Trametes versicolor revealed that hydroxyphenyl derivatives undergo enzymatic transformation, demonstrating the bioactive potential of these compounds in biological systems (Jolivalt et al., 1999).
In-silico Analysis for Anti-inflammatory Properties
An in-silico study evaluated 1,3-bis(p-hydroxyphenyl) urea for its potential anti-inflammatory effects through inhibition of COX-1 and TNF-α, highlighting the theoretical efficacy of this compound in reducing inflammation (Harahap et al., 2021).
Corrosion Inhibition Studies
Research on the inhibition effect of 1,3,5-triazinyl urea derivatives has shown their efficiency as corrosion inhibitors, indicating the practical applications of such compounds in protecting materials against corrosion (Mistry et al., 2011).
Electrocatalysis and Environmental Applications
Electro-Fenton systems have been used to degrade antimicrobials like triclosan and triclocarban, where compounds related to this compound played a significant role in the degradation process. This highlights the application of such compounds in environmental remediation and electrocatalysis (Sirés et al., 2007).
Metabolic Fate in Animals
Research on the metabolic fate of siduron (a structurally related compound) in animals identified metabolites in urine, which underscores the significance of these compounds in metabolic studies and their potential effects in biological systems (Belasco & Reiser, 1969).
Propriétés
IUPAC Name |
1-cyclohexyl-3-(4-hydroxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-12-8-6-11(7-9-12)15-13(17)14-10-4-2-1-3-5-10/h6-10,16H,1-5H2,(H2,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLAWYIMRBTCHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398784 | |
| Record name | 1-cyclohexyl-3-(4-hydroxyphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38652-23-2 | |
| Record name | 1-cyclohexyl-3-(4-hydroxyphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



